2-(Dimethoxymethyl)pyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(Dimethoxymethyl)pyrrolidine hydrochloride” are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Scientific Research Applications
Polar [3+2] Cycloaddition
Pyrrolidines, including 2-(Dimethoxymethyl)pyrrolidine hydrochloride, are critical heterocyclic organic compounds with various applications in medicine and industry, such as in the production of dyes or agrochemical substances. A study focused on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction demonstrated the polar nature of the reaction and its progression under mild conditions, leading to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product. This suggests that this compound can be involved in similar polar [3+2] cycloaddition reactions for the synthesis of other pyrrolidine derivatives (Żmigrodzka et al., 2022).
Antiviral Activity
A study on 5-(Dimethoxymethyl)-2'-deoxyuridine, a structurally related compound to this compound, revealed significant antiviral activity against orthopoxviruses. This gem diether nucleoside, due to its dimethyl gem diether moiety, showed a promising lead for the treatment of orthopoxvirus infections, presenting a potential application area for similarly structured compounds like this compound in antiviral research (Fan et al., 2006).
Analytical Chemistry Applications
This compound can be relevant in analytical chemistry for the detection and quantification of impurities in pharmaceuticals. A related study developed and validated an LC/MS/MS method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity, in pantoprazole sodium drug substances. This demonstrates the compound's potential use in the development of sensitive and selective analytical methods (Venugopal et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(dimethoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)6-4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQJVNUZZHFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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